cis-6-Dodecene

Description

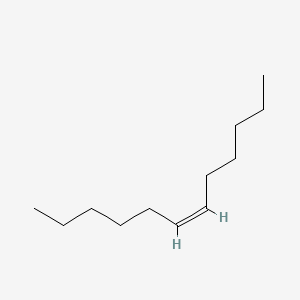

cis-6-Dodecene is a monounsaturated hydrocarbon with the molecular formula C₁₂H₂₄, characterized by a double bond at the sixth carbon position in the cis (Z) configuration. Structurally, it belongs to the family of α-olefins, which are critical intermediates in organic synthesis, polymer production, and industrial applications such as surfactants and lubricants.

Key inferred characteristics of this compound include:

- Molecular weight: 168.32 g/mol (calculated).

- Boiling point: Estimated to be lower than its longer-chain analogs (e.g., cis-6-Tetradecene at ~250–260°C).

- Reactivity: Expected to undergo typical alkene reactions (e.g., hydrogenation, epoxidation), with steric and electronic effects influenced by the cis configuration and mid-chain double bond position.

Properties

CAS No. |

7206-29-3 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

(Z)-dodec-6-ene |

InChI |

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h11-12H,3-10H2,1-2H3/b12-11- |

InChI Key |

DZGHBGLILAEHOR-QXMHVHEDSA-N |

SMILES |

CCCCCC=CCCCCC |

Isomeric SMILES |

CCCCC/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-6-Dodecene with structurally analogous alkenes, focusing on molecular properties, analytical methods, and applications:

Key Findings from Comparative Analysis:

Molecular Weight Trends :

- Increasing chain length (C₁₂ → C₁₇) correlates linearly with molecular weight, impacting physical properties like boiling point and viscosity. For example, cis-6-Heptadecene (C₁₇H₃₄) has a boiling point ~310°C, whereas this compound is estimated to boil near 210–220°C .

Analytical Challenges :

- Longer-chain alkenes (e.g., C₁₅–C₁₇) are more readily separated via gas chromatography (GC) due to their higher retention times, as demonstrated in studies on cis-6-Pentadecene and cis-6-Heptadecene . Shorter chains like this compound may require optimized GC conditions for resolution.

Stereochemical Stability :

- The cis configuration introduces steric strain compared to trans isomers, affecting reactivity. For instance, cis alkenes are generally more susceptible to isomerization under thermal or catalytic conditions .

Industrial Relevance :

- Longer-chain analogs (C₁₄–C₁₇) are widely used as reference standards in chromatography and polymer research, while this compound’s applications remain underexplored, likely due to synthesis challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.